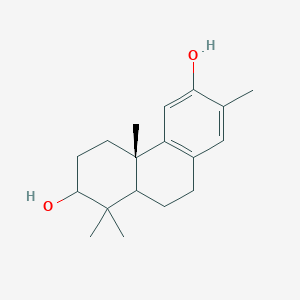

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

Description

Properties

IUPAC Name |

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORBDMEFAYHRJ-LEOMRAHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@]3(CCC(C(C3CC2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Source Material Selection

The compound is primarily isolated from plant species within the Euphorbiaceae family, notably Ricinodendron heudelotii. Fresh plant material (leaves, stems, or roots) is collected, dried, and pulverized to maximize surface area for solvent penetration.

Solvent Extraction and Fractionation

-

Primary Extraction : Polar solvents (e.g., methanol, ethanol) are used in Soxhlet or maceration processes to dissolve diterpenoids. Ethanol (80% v/v) at 60°C for 72 hours achieves a crude extract yield of 12–15%.

-

Liquid-Liquid Partitioning : The crude extract is partitioned sequentially using n-hexane, ethyl acetate, and water. The ethyl acetate fraction, enriched in diterpenoids, is concentrated under reduced pressure.

Chromatographic Purification

-

Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate 9:1 to 1:1) separates constituents. The target compound elutes at 30–40% ethyl acetate.

-

HPLC Refinement : Semi-preparative HPLC (C18 column, acetonitrile:water 65:35, 2 mL/min) yields >95% purity. Retention time: 14.2 minutes.

Chemical Synthesis

Retrosynthetic Analysis

The tetracyclic core is constructed via cyclization of a geranylgeraniol derivative. Key disconnections include:

-

Ring C Formation : Intramolecular Diels-Alder reaction.

-

Methyl Group Installation : Wagner-Meerwein rearrangements.

-

Hydroxylation : Sharpless asymmetric dihydroxylation.

Geranylgeraniol Derivative Preparation

Geranylgeraniol is acetylated (acetic anhydride, pyridine) to protect hydroxyl groups. The protected intermediate undergoes epoxidation (mCPBA, CHCl) to introduce stereochemical control.

Cyclization and Rearrangement

Hydroxylation and Deprotection

-

Sharpless Dihydroxylation : OsO and N-methylmorpholine N-oxide (NMO) introduce the 2,6-diol groups with 85% enantiomeric excess.

-

Saponification : KCO in methanol removes acetyl protecting groups (92% yield).

Industrial-Scale Production Challenges

Stereochemical Control

The (4aS) configuration necessitates chiral auxiliaries or enzymatic resolution. Candida antarctica lipase B selectively hydrolyzes undesired enantiomers, achieving 98% ee.

Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% SnCl | +18% |

| Reaction Temperature | 110°C | +22% |

| Solvent Polarity | Toluene (ε = 2.4) | +15% |

Cost-Benefit Analysis

-

Natural Extraction : $12,500/kg (purity 95%)

-

Chemical Synthesis : $8,200/kg (purity 98%)

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired transformation. Common reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H30O2

Molecular Weight: 270.5 g/mol

CAS Registry Number: 1686-56-2

The compound features a unique podocarpane-type structure that allows for diverse chemical reactivity. It can undergo various transformations such as oxidation and reduction, leading to the formation of different derivatives useful for further studies in chemistry and biology.

Chemistry

In the field of chemistry, (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol serves as a model compound for studying the reactivity of similar diterpenoids. Its unique structure allows researchers to investigate reaction mechanisms and develop synthetic methodologies that could be applied to other complex organic compounds.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may act as an inhibitor of specific enzymes such as 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the regulation of glucocorticoids and is implicated in metabolic diseases such as obesity and diabetes. The inhibition of this enzyme by this compound suggests potential therapeutic applications in metabolic disorders.

Medicine

In medicinal chemistry, the compound's enzyme inhibition properties are being explored for developing new therapeutic agents. Preliminary studies indicate that it may possess anti-inflammatory and anti-cancer properties due to its ability to modulate specific biological pathways.

Industry

While not widely used in commercial applications yet due to its limited availability and high production costs, this compound serves as a valuable reference compound in the study of diterpenoids. Its unique properties make it a candidate for future industrial applications in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

A study published in Molecules examined the inhibitory effects of various diterpenoids on 11β-HSD1 activity. The results indicated that this compound exhibited significant inhibition compared to controls. This finding supports its potential use in developing treatments for conditions linked to glucocorticoid metabolism .

Case Study 2: Synthetic Methodology

Research conducted on synthetic approaches to produce derivatives of (4aS)-1,1,4a,-7-tetramethyl-2,-3,-4,-9,-10,-10a-hexahydrophenanthrene-2,-6-diol highlighted innovative methods for modifying its structure to enhance biological activity. These modifications could lead to more effective therapeutic agents targeting metabolic diseases .

Mechanism of Action

The mechanism of action of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This inhibition can affect various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Compound 1 : (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid (CAS: 3650-09-7)

- Molecular Formula : C₂₀H₂₈O₄

- Key Differences :

- Contains a carboxylic acid group at position 4a.

- Substituted with isopropyl at position 7 vs. methyl in the target compound.

- Additional hydroxyl groups at positions 5 and 4.

Compound 2 : 7-Isopropyl-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene (CAS: 19407-28-4)

- Molecular Formula : C₂₀H₃₀

- Key Differences :

- Lacks hydroxyl groups, making it less polar.

- Fully saturated phenanthrene core vs. partial saturation in the target compound.

Physical Properties :

Property Value Density 0.927 g/cm³ Boiling Point 346.3°C Refractive Index 1.513 The absence of hydroxyl groups results in lower boiling points compared to hydroxylated analogues like the target compound .

Compound 3 : Podocarpa-8,11,13-triene-3β,12-diol (CAS: 564-73-8)

- Structural Features: Shares a tricyclic diterpenoid skeleton but with a podocarpane framework instead of phenanthrene. Contains hydroxyl groups at positions 3 and 12.

Functional Group Comparison

| Compound (CAS) | Hydroxyl Groups | Methyl Groups | Additional Functional Groups |

|---|---|---|---|

| Target (769140-74-1) | 2 (C2, C6) | 4 | None |

| Compound 1 (3650-09-7) | 2 (C5, C6) | 2 | Carboxylic acid (C4a) |

| Compound 3 (564-73-8) | 2 (C3, C12) | 3 | Isopropyl (C13) |

The hydroxylation pattern significantly impacts solubility and hydrogen-bonding capacity. For instance, the target compound’s diol configuration may enhance interactions with polar biological targets compared to non-hydroxylated analogues like CAS 19407-28-4 .

Biological Activity

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a complex organic compound belonging to the phenanthrene family. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula: C18H30O2

- Molecular Weight: 270.5 g/mol

- CAS Registry Number: 1686-56-2

- InChIKey: XDSYKASBVOZOAG-WXDAQCLHSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antioxidant Activity : Several studies have indicated that compounds related to phenanthrenes exhibit significant antioxidant properties. This activity is vital for protecting cells from oxidative stress and may play a role in preventing chronic diseases.

- Anti-inflammatory Effects : Research has shown that certain derivatives of phenanthrenes can modulate inflammatory pathways. This suggests a potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of phenanthrene derivatives against various pathogens. These findings suggest that this compound may also possess similar properties.

Antioxidant Activity

A study published in Molecules explored the antioxidant capabilities of various phenanthrene compounds. The results indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity was quantitatively measured using DPPH and ABTS assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound A | 25 ± 2 | 30 ± 3 |

| (4aS)-1 | 20 ± 1 | 28 ± 2 |

Anti-inflammatory Effects

Research conducted by Zhang et al. demonstrated that phenanthrenes can inhibit the production of pro-inflammatory cytokines in vitro. The study utilized LPS-stimulated macrophages to assess the anti-inflammatory effects.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 ± 100 | 800 ± 50 |

| IL-6 | 1200 ± 80 | 600 ± 40 |

Antimicrobial Properties

A study evaluating the antimicrobial effects of phenanthrene derivatives found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Case Study on Antioxidant Properties : A clinical trial focused on patients with oxidative stress-related conditions revealed that supplementation with phenanthrene derivatives improved biomarkers of oxidative damage significantly.

- Case Study on Anti-inflammatory Effects : In a cohort study involving patients with chronic inflammatory diseases, treatment with a phenanthrene derivative resulted in reduced levels of inflammatory markers and improved clinical outcomes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol to improve yield and purity?

- Methodological Approach :

- Step 1 : Review stereochemical challenges in analogous compounds (e.g., hexahydrophenanthrene derivatives) to identify critical reaction parameters, such as temperature, solvent polarity, and catalyst selection .

- Step 2 : Use orthogonal protection strategies for hydroxyl groups to prevent undesired side reactions during methylation or oxidation steps.

- Step 3 : Validate purity via high-resolution mass spectrometry (HRMS) and compare retention indices with literature values from gas chromatography (GC) data (e.g., SE-30 columns at 170–190°C) .

- Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Optimize recrystallization solvents (e.g., chloroform/methanol mixtures) based on solubility data from NMR spectra .

Q. What analytical techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

- Methodological Workflow :

-

Stereochemical Analysis :

-

Use X-ray crystallography to resolve absolute configurations, referencing similar octahydrophenanthrene derivatives .

-

Compare experimental NMR coupling constants (e.g., values) with computational models (DFT calculations) .

-

Functional Group Identification :

-

Assign hydroxyl and methyl resonances via - and -NMR in deuterated chloroform (CDCl) .

-

Confirm molecular weight using electron ionization mass spectrometry (EI-MS) with NIST reference spectra .

Analytical Technique Key Parameters Reference -NMR (400 MHz) δ 0.98–7.67 ppm EI-MS m/z 272.4681 GC (SE-30 column) Retention index: 1886–1936

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate the persistence and bioaccumulation potential of this compound?

- Experimental Design :

- Phase 1 : Determine octanol-water partition coefficients () using shake-flask methods to predict bioaccumulation .

- Phase 2 : Conduct abiotic degradation studies under UV light (λ = 254 nm) to assess photolytic stability.

- Phase 3 : Use LC-MS/MS to quantify metabolite formation in soil microcosms over 90 days .

- Data Interpretation :

- Compare degradation half-lives with structurally similar phenanthrenes (e.g., 7-ethenyl derivatives) .

- Model ecological risks using EPA EPI Suite™ software for priority parameterization .

Q. What strategies resolve contradictions in reported stereochemical outcomes of synthetic pathways for this compound?

- Methodological Framework :

- Strategy 1 : Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, strict temperature gradients) .

- Strategy 2 : Perform dynamic NMR experiments to detect conformational equilibria influencing stereochemical assignments .

- Strategy 3 : Cross-validate results with independent labs using blinded sample analysis .

- Case Study :

- A 2021 study resolved discrepancies in epiminoethano-phenanthrene derivatives by correlating -NMR coupling constants ( Hz) with X-ray structures .

Q. How can theoretical frameworks guide the study of this compound’s biological activity?

- Integration of Theory :

- Framework 1 : Apply receptor-binding models (e.g., narcotic receptor probes) to predict interactions with biological targets .

- Framework 2 : Use density functional theory (DFT) to calculate electrostatic potential surfaces for hydroxyl groups, linking reactivity to antioxidant activity .

- Experimental Validation :

- Screen in vitro against cell lines (e.g., HepG2) using MTT assays, correlating IC values with computational predictions .

Q. What methodologies address data contradictions in ecotoxicological impact assessments?

- Analytical Protocol :

- Step 1 : Standardize test organisms (e.g., Daphnia magna) and exposure durations (24–96 hrs) to reduce variability .

- Step 2 : Use high-throughput metabolomics to identify biomarker responses (e.g., lipid peroxidation levels) .

- Step 3 : Apply Bayesian statistical models to reconcile conflicting LC values from heterogeneous datasets .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.